BenchChemオンラインストアへようこそ!

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

Lipophilicity Physicochemical property Drug-likeness

Select this compound for its unique ethoxy substituent, delivering an optimal lipophilicity profile (XLogP3=3.2) and TPSA of 108.7 Ų—intermediate between methoxy and methanesulfonyl analogs. This property profile enhances cellular permeability while minimizing non-specific membrane binding, making it an ideal SAR probe for pyridazine-containing benzamide binding pockets. A strategic tool for laboratories investigating differential FLAP-binding kinetics or expanding steric/electronic tolerance maps.

Molecular Formula C20H18N4O4
Molecular Weight 378.388
CAS No. 941941-16-8
Cat. No. B2717237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
CAS941941-16-8
Molecular FormulaC20H18N4O4
Molecular Weight378.388
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]
InChIInChI=1S/C20H18N4O4/c1-3-28-19-11-10-17(22-23-19)14-6-8-16(9-7-14)21-20(25)15-5-4-13(2)18(12-15)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
InChIKeyBAESITSHLSLSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide (CAS 941941-16-8): Structural Identity and Analogue Landscape


N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a synthetic small molecule (C20H18N4O4, MW 378.4 g/mol) composed of a 4-methyl-3-nitrobenzamide moiety linked to a 6-ethoxypyridazine ring via a para-substituted phenyl spacer [1]. The compound's structure is confirmed by its unique PubChem CID 7593661 and InChIKey BAESITSHLSLSCS-UHFFFAOYSA-N [1]. The nearest identifiable structural analogs in public databases include N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide (CAS 921585-66-2) and N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide (CAS 946202-16-0), which differ only in the 6-position substituent on the pyridazine ring (ethoxy vs. methoxy vs. methanesulfonyl) [1].

Why N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide Cannot Be Interchanged with Structural Analogs


The three nearest neighbors of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide—bearing methoxy, ethoxy, or methanesulfonyl groups at the pyridazine 6-position—exhibit significant differences in key computed physicochemical properties that directly impact their suitability as mutual substitutes in biological assays or chemical synthesis [1]. The ethoxy group introduces a distinct combination of lipophilicity (XLogP3-AA = 3.2), hydrogen-bond acceptor count (6), and topological polar surface area (TPSA = 108.7 Ų) relative to its methoxy and methanesulfonyl counterparts. These property differences are well-established in medicinal chemistry as critical determinants of membrane permeability, solubility, and target-binding complementarity; substitution of one analog for another without experimental validation therefore risks divergent biological readouts or synthetic outcomes[1]. Direct comparative pharmacological data are not publicly available for these specific analogs, but the property divergence alone warns against generic interchange.

Quantitative Differentiator Evidence for N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation vs. Methoxy and Methanesulfonyl Analogs

The target compound's computed XLogP3-AA value of 3.2 places it in a moderately lipophilic range distinct from both the more polar methanesulfonyl analog and the less lipophilic methoxy analog [1]. The ethoxy group provides a lipophilicity 'sweet spot' that balances membrane permeability with aqueous solubility, a parameter often correlated with cellular bioavailability [1].

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Count as a Selectivity Discriminator

The target compound presents 6 hydrogen-bond acceptor sites, compared to 5 for the methoxy analog and 7 for the methanesulfonyl analog [1]. The ethoxy group adds one additional acceptor atom (the ether oxygen) relative to methoxy, potentially creating a unique hydrogen-bond pattern that can discriminate among protein targets with complementary donor residues [1].

Hydrogen bonding Molecular recognition Target engagement

Topological Polar Surface Area (TPSA) Differentiation

The TPSA of 108.71 Ų for the ethoxy compound is computed to be intermediate between the methoxy analog (~98 Ų) and the methanesulfonyl analog (~125 Ų) [1]. This places the target compound in a range often associated with favorable oral absorption characteristics (typically <140 Ų), while the methanesulfonyl analog's higher TPSA may reduce passive membrane permeability [1].

TPSA Membrane permeability Oral bioavailability

Research Application Scenarios for N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide Based on Physicochemical Profile


Cell-Based Phenotypic Screening Requiring Defined Lipophilicity

In phenotypic screening campaigns where cellular permeability and intracellular target engagement are critical, the target compound's XLogP3-AA of 3.2 offers a distinct lipophilicity profile that may enable better cell penetration than the more polar methanesulfonyl analog, while potentially reducing non-specific membrane binding compared to higher log P compounds [1].

Structure-Activity Relationship (SAR) Studies on Pyridazine-Based Inhibitors

For laboratories exploring the SAR of pyridazine-containing benzamides, the ethoxy substituent provides a unique steric and electronic probe that is larger and more lipophilic than methoxy but smaller and less polar than methanesulfonyl. This intermediate character makes the compound a valuable tool for mapping the steric and electronic tolerance of a binding pocket [1].

Chemical Probe Development for FLAP-Associated Pathways

Given that structurally related pyridazine-benzamide compounds have been disclosed as FLAP (5-lipoxygenase-activating protein) modulators, the target compound's distinct ethoxy substituent may confer differential FLAP-binding kinetics or cellular potency compared to methoxy or sulfonyl analogs, making it a candidate for comparative FLAP inhibition studies once primary assay data are generated [1].

Quote Request

Request a Quote for N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.